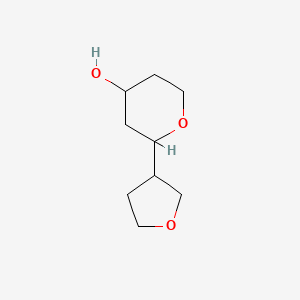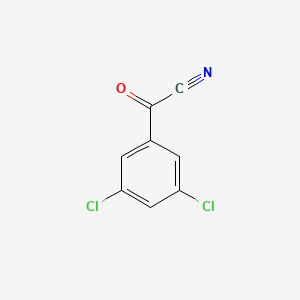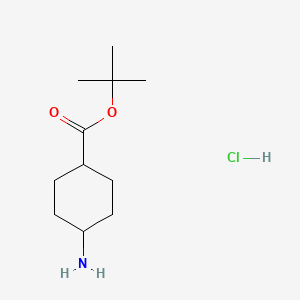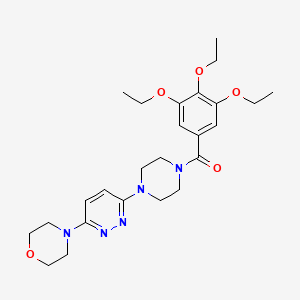![molecular formula C20H16N2O2S2 B2463250 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole CAS No. 59543-71-4](/img/structure/B2463250.png)
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis for your compound, the 4-methoxyphenyl component can be synthesized from phenol through methylation2. Thiazole can be synthesized from halogenated compounds, thiourea, and α-haloketones3.Molecular Structure Analysis
The molecular structure of your compound would consist of two 4-methoxyphenyl groups attached to a thiazole ring. However, without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions involving your compound. However, thiazoles typically undergo reactions at the sulfur and nitrogen atoms3.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on the specific arrangement of its components. For example, the presence of the methoxy group might increase the compound’s solubility in certain solvents1.Scientific Research Applications
Central Nervous System Penetrability
4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole has demonstrated high potency as a selective serotonin-3 receptor antagonist and its ability to effectively penetrate the blood-brain barrier upon peripheral administration, making it useful for both in vitro and in vivo studies related to the central nervous system (Rosen et al., 1990).
Antimicrobial Activity
Research on bioactive molecules structurally similar to 4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole, such as CPMPT, highlights their potential in antimicrobial activity. They exhibit antifungal and antibacterial effects, as demonstrated through molecular docking studies (Viji et al., 2020).
Antihypertensive Potential
A study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines reveals their potential as antihypertensive drugs. Compounds within this group, including variants of 4-(4-methoxyphenyl), have shown high affinity to the angiotensin II receptor, indicating promise for future pharmacological studies in the area of cardiovascular health (Drapak et al., 2019).
Anti-Candida Activity
A study on (4-(4-substituted-phenyl/2,4-disubstituted-phenyl)-thiazol-2-yl)hydrazine derivatives, including ones with a 4-methoxyphenyl component, demonstrates significant in vitro anti-Candida activity. These compounds have been compared to topical and systemic antifungal drugs, showing promising results for future medicinal applications (Carradori et al., 2013).
Fluorescence and Photophysical Properties
A series of donor-π-acceptor substituted 4-hydroxythiazoles, including ones with 4-methoxyphenyl groups, were synthesized to study their influence on photophysical properties and electronic structure. These compounds, due to their photophysical properties, have potential applications in fluorescence-based technologies (Habenicht et al., 2017).
Safety And Hazards
The safety and hazards would depend on the specific properties of your compound. For example, 4-methoxyphenyl isocyanate is harmful if swallowed, inhaled, or in contact with skin1.
Future Directions
Future research could focus on synthesizing your compound and studying its properties. It could also explore potential applications, especially in medicinal chemistry given the pharmaceutical properties of thiazoles4.
Please note that this is a general analysis based on the components of your compound. For a detailed analysis, more specific information would be needed.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-23-15-7-3-13(4-8-15)17-11-25-19(21-17)20-22-18(12-26-20)14-5-9-16(24-2)10-6-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBPDSCIPBTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2463167.png)
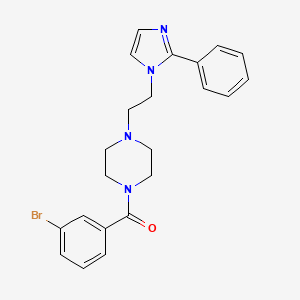
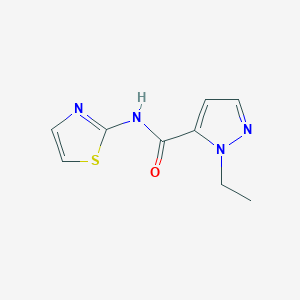
![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)

![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
acetonitrile](/img/structure/B2463175.png)
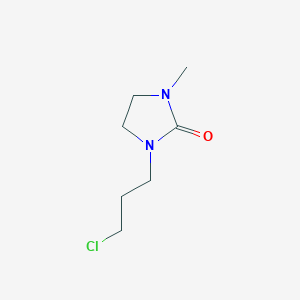
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)
